3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to have antitumor activities against certain cell lines .
Mode of Action
It’s worth noting that compounds with similar structures have been found to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .
Biochemical Pathways
Similar compounds have been shown to affect cell viability as a function of redox potential .
Result of Action
The compound has been suggested to have potential antitumor activity, with the ability to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which is then coupled with a benzamide derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-methylbenzamide: Similar in structure but lacks the thiazole ring.
N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide: Similar but without the methoxy groups.
Uniqueness
3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide is unique due to the combination of methoxy groups and a thiazole ring, which can confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3,4-dimethoxy-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-5-4-6-14(9-13)10-16-12-21-20(26-16)22-19(23)15-7-8-17(24-2)18(11-15)25-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZRENGLSWDGMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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